2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine

Descripción general

Descripción

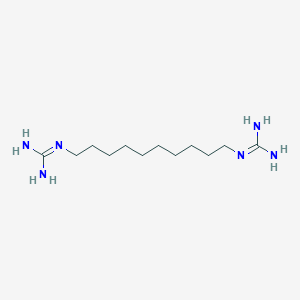

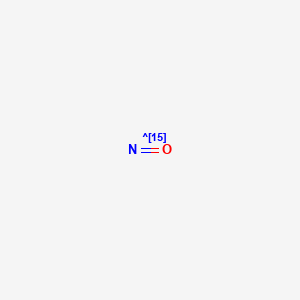

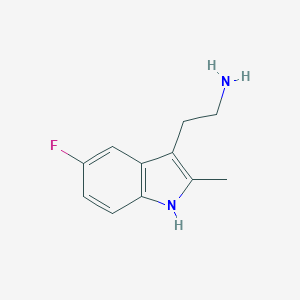

“2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine” is a chemical compound with the linear formula C11H13FN2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

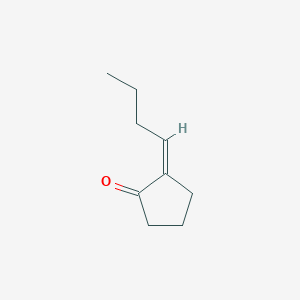

The molecular structure of “2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine” can be represented by the linear formula C11H13FN2 . Its InChI code is 1S/C11H13FN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7 .Physical And Chemical Properties Analysis

“2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine” is a white solid with a special odor . It is stable at room temperature but can degrade under light . It is soluble in organic solvents such as ether and acetone, but insoluble in water .Aplicaciones Científicas De Investigación

Derivatives of 1‐(1H‐indol‐3‐yl)ethanamine, a closely related compound, have been found to inhibit the Staphylococcus aureus NorA efflux pump, which could potentially restore the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).

Novel 2-(1H-indol-3-yl) derivatives exhibited in vitro antibacterial and antifungal activities against various microorganisms. These compounds were synthesized through chemical modifications and their structures were confirmed by spectral data (Kumbhare et al., 2013).

Cu(II) complexes with ligands including 2-(1H-indol-3-yl) derivatives demonstrated good DNA binding propensity and displayed low toxicity for cancer cell lines, indicating potential use in cancer therapy (Kumar et al., 2012).

Research on serotonin receptors in pregnant human myometrium identified specific agonists and antagonists, including derivatives of 1H-indole-3-ethanamine, which could target novel uterotonic therapies (Cordeaux et al., 2009).

N-Desmethyltriptans, synthesized from 2-[5-substituted-1H-indole-3-yl]ethanamines, were developed through an efficient method, potentially contributing to the understanding of tryptan metabolites (Mittapelli et al., 2009).

Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized from 2-(1H-indol-3-yl)ethanamine, showed promising antibacterial and antifungal activities (Pejchal et al., 2015).

Nickel ferrite nanoparticles were utilized in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones, derived from 2-(5-fluoro-1H-indol-1-yl)ethanamine, showing both anti-oxidant and anti-microbial activity (Rao et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXQDWYYFLLDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274484 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine | |

CAS RN |

1079-45-4 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.